

TC-O 9311: A Technical Guide to a GPR139 Agonist

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Compound of Interest		
Compound Name:	TC-O 9311	
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Abstract

TC-O 9311 is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. While **TC-O 9311** itself has demonstrated utility as a research tool, its development has been hampered by pharmacokinetic challenges. This guide also explores the broader therapeutic potential of GPR139 agonism, drawing on data from related compounds to illustrate the potential applications in central nervous system (CNS) disorders. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed.

Introduction

GPR139 is an orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its localization in brain regions critical for reward, motivation, and cognitive function has made it an attractive target for the treatment of neuropsychiatric disorders. The discovery of potent and selective agonists, such as **TC-O 9311**, has been instrumental in elucidating the physiological roles of this receptor.

Discovery and Characterization of TC-O 9311



TC-O 9311 was identified through a screening campaign as a high-potency agonist for GPR139.[1] Its chemical structure and properties are summarized in the table below.

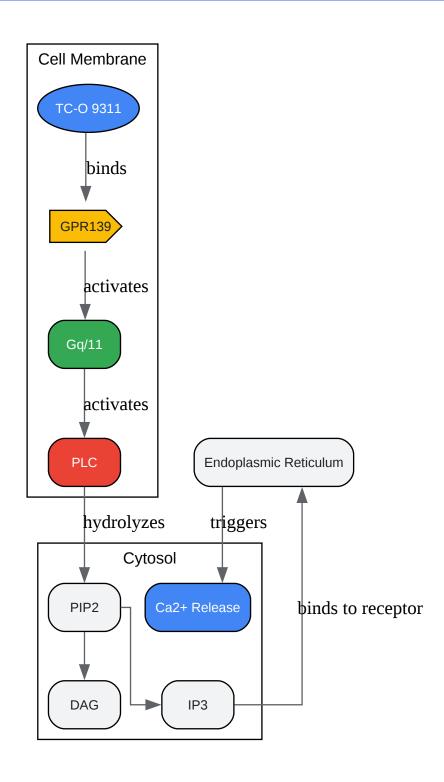
Compound Identifier	Parameter	Value
TC-O 9311	IUPAC Name	3,5-dimethoxy-N'-(naphthalen- 1-ylcarbamoyl)benzohydrazide
Molecular Formula	C20H19N3O4	
Molecular Weight	365.38 g/mol	_
EC50 (human GPR139)	39 nM[2][3][4]	_

Table 1: Physicochemical and In Vitro Potency Data for TC-O 9311

Mechanism of Action

TC-O 9311 exerts its effects by binding to and activating GPR139. This receptor is known to couple primarily through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This mobilization of calcium is a hallmark of GPR139 activation and is the basis for the primary in vitro screening assay used in its discovery.





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Caption: GPR139 signaling pathway activated by TC-O 9311.

Preclinical Development



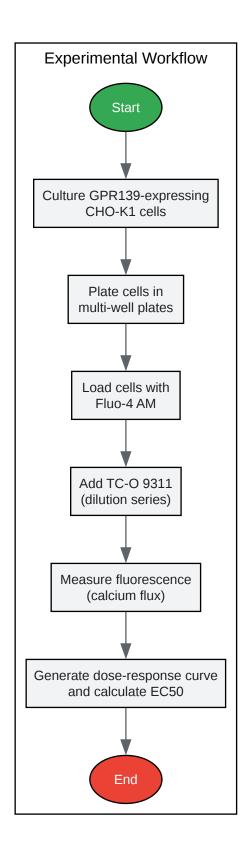
In Vitro Pharmacology

The primary assay used to characterize **TC-O 9311** and other GPR139 agonists is the calcium mobilization assay.

Experimental Protocol: Calcium Mobilization Assay

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR139 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 384-well or 1536-well plates and incubated to allow for adherence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
- Compound Addition: A dilution series of the test compound (e.g., TC-O 9311) is prepared.
 The compound is added to the wells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity in real-time.
- Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.[5][6][7][8]





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Caption: Workflow for the calcium mobilization assay.



Pharmacokinetics

Pharmacokinetic studies of **TC-O 9311** were conducted in rats. The results indicated challenges for its use as an in vivo tool compound, primarily due to poor brain exposure.

Compound	Species	Parameter	Value
TC-O 9311	Rat	Whole Brain Exposure	61 ng/g
Brain/Plasma Ratio	0.03[1]		
Compound [I]	Mouse	Brain t1/2	0.90 h
Plasma t1/2	0.99 h		
Brain Cmax	1578 ng/g	_	
Plasma Cmax	1844 ng/g	_	
Brain AUC	1722 ng <i>h/g</i>	_	
Plasma AUC	2094 ngh/g	_	
Rat	Oral Half-life	2.03 h	-

Table 2: Pharmacokinetic Parameters of **TC-O 9311** and a Structurally Related GPR139 Agonist (Compound [I])[9]

Note: Data for Compound [I] is provided for comparative purposes to illustrate the pharmacokinetic profiles of more recently developed GPR139 agonists.

In Vivo Efficacy Models

Due to the pharmacokinetic limitations of **TC-O 9311**, in vivo efficacy data for this specific compound is limited. However, studies with other GPR139 agonists have demonstrated potential therapeutic effects in models relevant to schizophrenia and other CNS disorders.

Experimental Protocol: Social Interaction Test (Representative)

Animals: Male BALB/c mice are commonly used as a model for social withdrawal.



- Test Arena: A three-chambered box is used, with outer chambers containing either a novel mouse (stranger) or a novel object.
- Habituation: The test mouse is allowed to freely explore all three chambers.
- Test Phase: A stranger mouse is placed in one of the outer chambers and a novel object in the other. The time the test mouse spends in each chamber and interacting with the stranger mouse versus the object is recorded.
- Drug Administration: The GPR139 agonist or vehicle is administered intraperitoneally (i.p.)
 prior to the test phase.
- Data Analysis: An increase in the time spent in the chamber with the stranger mouse and in direct interaction is indicative of a pro-social effect.[10]

Experimental Protocol: Novel Object Recognition Test (Representative)

- Animals: Mice are used to assess cognitive function.
- Test Arena: An open-field arena is used.
- Familiarization Phase: Mice are allowed to explore two identical objects in the arena.
- Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
- Drug Administration: The GPR139 agonist or vehicle is administered prior to the familiarization or test phase.
- Data Analysis: A preference for exploring the novel object indicates intact recognition memory. An improvement in the discrimination index in drug-treated animals compared to vehicle-treated animals suggests a pro-cognitive effect.

Safety and Toxicology

Comprehensive safety and toxicology data for **TC-O 9311** are not publicly available. As with any drug development candidate, a full suite of in vitro and in vivo toxicology studies would be



required, including assessments of genotoxicity, cardiovascular safety, and repeat-dose toxicity in multiple species.

Therapeutic Potential and Future Directions

The agonism of GPR139 holds significant promise for the treatment of a range of neuropsychiatric and metabolic disorders. Preclinical studies with various GPR139 agonists have suggested potential utility in:

- Schizophrenia: Particularly for the negative and cognitive symptoms, which are poorly addressed by current medications.[9][10]
- Drug Addiction: By modulating reward pathways.
- Parkinson's Disease: Due to the expression of GPR139 in motor control circuits.
- Obesity and Diabetes: Through potential effects on appetite and metabolism.

While **TC-O 9311** has been a valuable pharmacological tool for in vitro studies, its suboptimal pharmacokinetic properties have limited its progression. The development of newer GPR139 agonists with improved brain penetration and oral bioavailability is an active area of research. These next-generation compounds will be crucial for clinically validating the therapeutic potential of targeting GPR139.

Conclusion

TC-O 9311 is a foundational tool compound that has significantly contributed to the understanding of GPR139 biology. While its own therapeutic development has been constrained, the preclinical validation of GPR139 as a target for CNS disorders, enabled by compounds like **TC-O 9311**, has paved the way for the development of a new class of therapeutics with the potential to address significant unmet medical needs. Future research will focus on advancing GPR139 agonists with more favorable drug-like properties into clinical trials.

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